

discovery and history of isobenzofuranone compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *7-iodoisobenzofuran-1(3H)-one*

Cat. No.: B1601419

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Isobenzofuranone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isobenzofuranone scaffold, a bicyclic lactone, is a privileged structure in medicinal chemistry and natural product science. This guide provides a comprehensive exploration of the discovery and rich history of these compounds, from their ancient roots in traditional medicine to their pivotal role in the development of modern pharmaceuticals. We will traverse the initial isolation of the first antibiotic, mycophenolic acid, delve into the foundational synthetic strategies that unlocked access to this chemical class, and chart the expanding understanding of their diverse biological activities. This technical guide is designed to provide researchers, scientists, and drug development professionals with a deep historical and scientific context, fostering a greater appreciation for the enduring legacy and future potential of isobenzofuranone compounds.

Part 1: The Genesis of Isobenzofuranones: From Traditional Medicine to the First Antibiotic Ancient Roots: Phthalides in Traditional Healing

The history of isobenzofuranones, more commonly referred to as phthalides in much of the historical and botanical literature, does not begin in a modern laboratory but in the ancient

practices of traditional medicine. For centuries, plants from the Apiaceae family, such as celery (*Apium graveolens*), lovage (*Levisticum officinale*), and Angelica, have been integral to traditional Chinese, Ayurvedic, and European herbal systems.^{[1][2]} These plants, rich in various phthalide derivatives, were prized for their aromatic properties and a wide spectrum of purported health benefits.^[1]

In traditional Chinese medicine, for instance, herbs like *Ligusticum chuanxiong* have been used to improve blood circulation and alleviate ailments such as headaches and menstrual discomfort.^[1] European folk remedies utilized celery seed extract, a potent source of phthalides, as a diuretic and to support cardiovascular and joint health.^[1] While the practitioners of these ancient arts were unaware of the specific chemical constituents responsible, their observations laid the groundwork for the future scientific investigation of these bioactive molecules. The first chemical investigation into phthalides occurred in the late 19th century when they were identified as the odor constituents of celery's essential oil.^[2]

A Landmark Discovery: Bartolomeo Gosio and Mycophenolic Acid

The formal scientific discovery of a specific isobenzofuranone compound marks a pivotal moment in the history of medicine. In 1893, Italian medical scientist Bartolomeo Gosio was investigating the cause of pellagra, a disease he suspected was linked to spoiled corn.^[3] From a fungus he identified as *Penicillium glaucum* (now known as *P. brevicompactum*), Gosio isolated a crystalline substance that exhibited remarkable antibacterial activity.^[3] He demonstrated its potent effect against the anthrax bacterium, making this isobenzofuranone derivative the first antibiotic to be isolated in a pure and crystalline form.^[3]

However, Gosio's groundbreaking discovery was largely overlooked by the broader scientific community and fell into obscurity for several decades.^[3]

Rediscovery and Structural Elucidation

It wasn't until 1912 that Gosio's discovery was unearthed by two American scientists, C.L. Alsberg and O.M. Black, who named the compound mycophenolic acid (MPA).^{[3][4]} The full structure of this historically significant molecule was later established by Clutterbuck and Raistrick.^{[5][6]} This structural elucidation was a critical step, revealing the characteristic isobenzofuranone core fused with a substituted aromatic ring and a hexenoic acid side chain.

Part 2: The Emergence of Synthetic Strategies for the Isobenzofuranone Core

The isolation and structural determination of mycophenolic acid and other naturally occurring phthalides presented a new challenge and opportunity for organic chemists: the laboratory synthesis of the isobenzofuranone core.

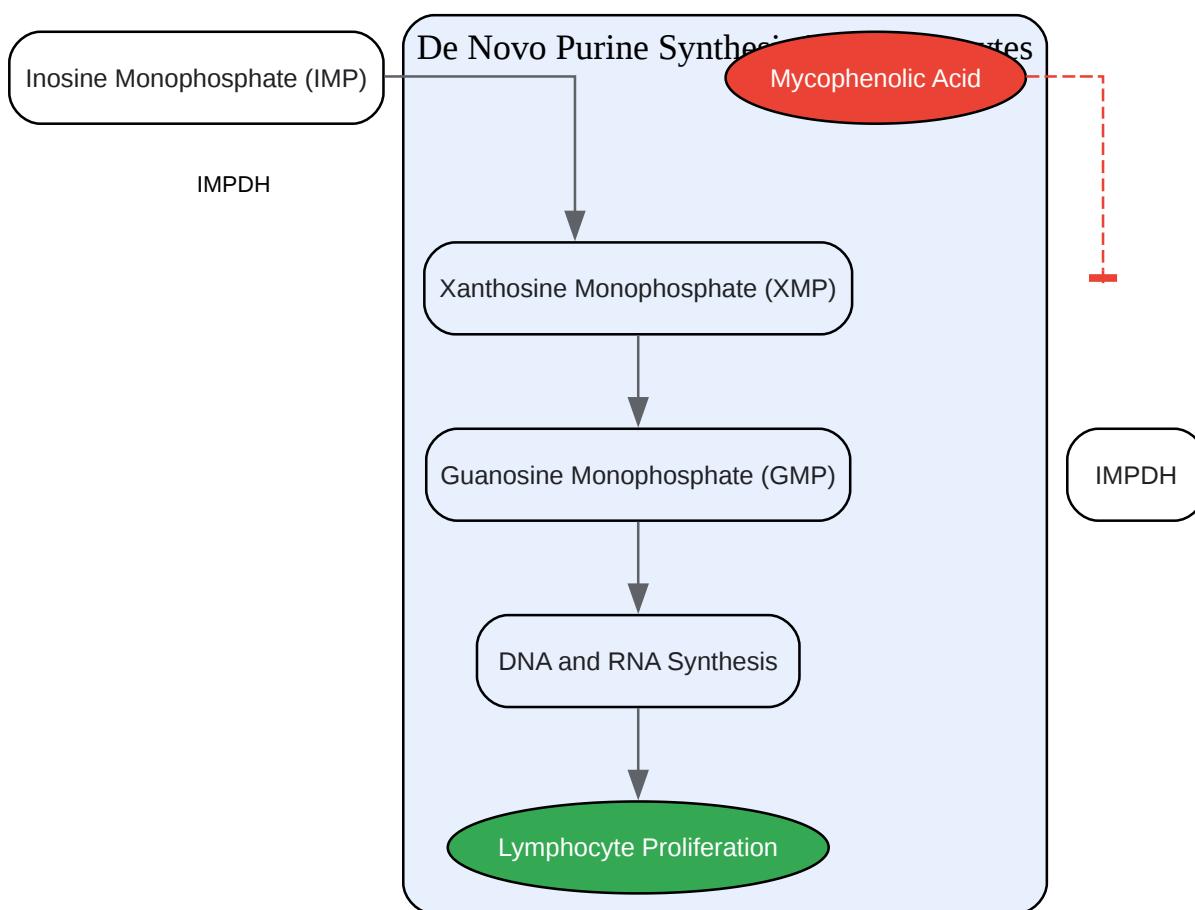
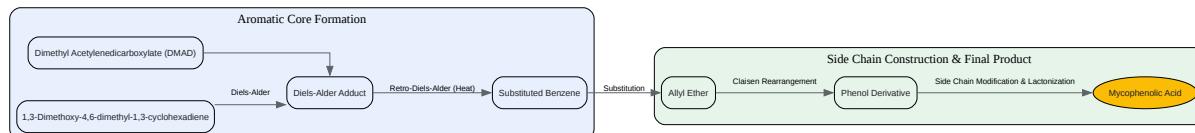
Foundational Syntheses of Phthalide

Early synthetic efforts focused on the simplest member of the isobenzofuranone family, phthalide. These foundational methods, while perhaps less elegant than modern approaches, were crucial in establishing the fundamental reactivity and chemical properties of this heterocyclic system. Some of the earliest methods for preparing phthalide included:

- Reduction of Phthalic Anhydride: A common early method involved the reduction of phthalic anhydride.^[7]
- Bromination and Hydrolysis of o-Toluic Acid: Another classical approach was the bromination of o-toluic acid, followed by hydrolysis to yield phthalide.^[7]

These early methods, while effective for the parent phthalide, were not readily adaptable to the synthesis of more complex, highly substituted isobenzofuranones like mycophenolic acid.

The First Total Synthesis of a Complex Isobenzofuranone: Birch and Wright's Synthesis of Mycophenolic Acid



A significant breakthrough in isobenzofuranone synthesis came in 1969 with the first total synthesis of mycophenolic acid by A. J. Birch and J. J. Wright.^{[5][6]} This was a landmark achievement that not only provided access to this important natural product but also introduced a strategy that could be adapted for the synthesis of its analogs.^[8]

The key step in the Birch and Wright synthesis was an Alder-Rickert reaction.^[6] This powerful transformation was used to construct the substituted aromatic core of mycophenolic acid.^{[6][8]} The synthesis commenced with the Diels-Alder reaction of 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene with dimethyl acetylenedicarboxylate (DMAD). The resulting bicyclic adduct

was not isolated but was heated to induce a retro-Diels-Alder reaction, eliminating propylene and forming a five-substituted benzene ring.[6] Subsequent modifications of the substituents, including a Claisen rearrangement to install a key side chain, ultimately led to the total synthesis of mycophenolic acid.[6]

Experimental Workflow: Birch and Wright's Synthesis of Mycophenolic Acid (Conceptual)

- Alder-Rickert Reaction:
 - React 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene with dimethyl acetylenedicarboxylate (DMAD).
 - Heat the resulting Diels-Alder adduct to induce a retro-Diels-Alder reaction, yielding a substituted benzene derivative.
- Side Chain Introduction:
 - Modify the substituents on the newly formed aromatic ring to introduce an allyl ether.
- Claisen Rearrangement:
 - Induce a Claisen rearrangement of the allyl ether to form a phenol with the desired carbon skeleton for the side chain.
- Side Chain Modification and Lactonization:
 - Perform a series of transformations on the introduced side chain to construct the hexenoic acid moiety.
 - Induce lactonization to form the isobenzofuranone ring system, completing the synthesis of mycophenolic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 4. Gabriel colman rearrgment | PPTX [slideshare.net]
- 5. A total synthesis of mycophenolic acid - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and history of isobenzofuranone compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601419#discovery-and-history-of-isobenzofuranone-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com